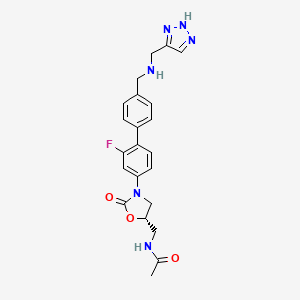
Radezolid
Descripción general
Descripción
Radezolid es un antibiótico oxazolidinónico novedoso desarrollado por Melinta Therapeutics, Inc. Está diseñado para tratar infecciones bacterianas, particularmente las causadas por bacterias resistentes a los medicamentos. This compound es parte de la familia de las oxazolidinonas biarilicas y ha demostrado eficacia contra cepas resistentes de bacterias, incluidas las resistentes a la linezolida .
Aplicaciones Científicas De Investigación
Química: Se utiliza como compuesto modelo para estudiar la síntesis y reactividad de las oxazolidinonas.
Biología: Investigado por sus propiedades antibacterianas y su capacidad para superar los mecanismos de resistencia en las bacterias.
Medicina: Explorado como tratamiento para infecciones bacterianas, incluidas las infecciones de la piel y tejidos blandos, y la neumonía adquirida en la comunidad.
Industria: Uso potencial en el desarrollo de nuevos antibióticos y el estudio de los mecanismos de resistencia a los medicamentos
Mecanismo De Acción
Radezolid ejerce sus efectos uniéndose al ribosoma bacteriano, específicamente apuntando a la subunidad ribosómica 50S. Esta unión inhibe la síntesis de proteínas, lo que lleva a la muerte de las células bacterianas. Los objetivos moleculares incluyen proteínas ribosómicas y ARN, y las vías involucradas están relacionadas con la inhibición de la traducción .
Análisis Bioquímico
Biochemical Properties
Radezolid plays a crucial role in biochemical reactions by inhibiting bacterial protein synthesis. It interacts with the 50S ribosomal subunit, specifically binding to the ribosomal RNA and ribosomal proteins, thereby preventing the formation of functional ribosomes . This interaction inhibits the translation process, leading to the cessation of bacterial growth. This compound has been shown to bind to ribosome-binding protein 1 in humans and the 50S ribosomal protein L1 in Staphylococcus aureus .
Cellular Effects
This compound exhibits significant effects on various types of cells and cellular processes. It accumulates in phagocytic cells, such as macrophages, where it is distributed between the cytosol and lysosomes . This accumulation enhances its efficacy against intracellular pathogens. This compound has been shown to be effective against bacteria infecting human THP-1 macrophages, keratinocytes, endothelial cells, bronchial epithelial cells, osteoblasts, and rat embryo fibroblasts . It influences cell function by inhibiting bacterial protein synthesis, which in turn affects cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the 50S ribosomal subunit, where it interacts with ribosomal RNA and proteins . This binding prevents the proper assembly of the ribosome, thereby inhibiting the translation process. This compound has a higher binding affinity to the ribosome compared to other oxazolidinones, which contributes to its enhanced activity . Additionally, this compound has been shown to cause translational inaccuracies, further inhibiting bacterial protein synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound accumulates in phagocytic cells, with approximately 60% of the drug localized in the cytosol and 40% in the lysosomes . The stability and degradation of this compound have been studied, and it has been found to maintain its antimicrobial activity over extended periods. Long-term effects on cellular function have been observed, with this compound showing sustained efficacy against intracellular pathogens .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that this compound exhibits excellent antimicrobial activity against Enterococcus faecium, with minimal cross-resistance with linezolid . The minimum inhibitory concentrations (MICs) of this compound against Enterococcus faecium were found to be significantly lower than those of linezolid, indicating its higher potency . At high doses, this compound has been associated with toxic effects, including methemoglobinemia .
Metabolic Pathways
This compound is involved in various metabolic pathways, including its interaction with ribosomal RNA and proteins . It has been shown to bind to ribosome-binding protein 1 in humans and the 50S ribosomal protein L1 in Staphylococcus aureus . These interactions inhibit bacterial protein synthesis and disrupt metabolic processes within the bacterial cell. This compound’s ability to bind to ribosomes and cause translational inaccuracies further affects metabolic flux and metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It accumulates extensively within human macrophages and polymorphonuclear leukocytes (PMNs), where it shows activity against intracellular pathogens . This compound’s distribution within cells is characterized by its localization in the cytosol and lysosomes, with no specific association with mitochondria . This distribution pattern enhances its efficacy against intracellular bacteria.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. Studies have shown that this compound accumulates in phagocytic cells, with approximately 60% of the drug localized in the cytosol and 40% in the lysosomes . This dual subcellular distribution allows this compound to effectively target intracellular pathogens residing in different compartments within the cell. The absence of specific association with mitochondria suggests that this compound’s activity is primarily focused on the cytosol and lysosomes .
Métodos De Preparación
Radezolid se sintetiza a través de una serie de reacciones químicas que involucran la formación de intermediarios clave. La síntesis típicamente implica los siguientes pasos :
- Formación del anillo oxazolidinónico.
- Introducción del sistema biarílico.
- Incorporación del anillo triazol.
- Pasos finales de acoplamiento y purificación.
Las condiciones de reacción a menudo incluyen el uso de catalizadores específicos, solventes y controles de temperatura para garantizar la estereoquímica y pureza deseadas del producto final. Los métodos de producción industrial se centran en optimizar estos pasos para la fabricación a gran escala manteniendo un alto rendimiento y pureza .
Análisis De Reacciones Químicas
Radezolid se somete a varias reacciones químicas, que incluyen:
Oxidación: this compound puede oxidarse en condiciones específicas para formar diferentes productos de oxidación.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales dentro de la molécula.
Sustitución: this compound puede sufrir reacciones de sustitución, particularmente en los anillos biarílico y triazol.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución. Los principales productos formados dependen de las condiciones de reacción y los reactivos específicos utilizados .
Comparación Con Compuestos Similares
Radezolid se compara con otros antibióticos oxazolidinónicos como la linezolida, la tedizolida y la contezolida. Las principales diferencias incluyen:
Potencia: this compound ha demostrado una mayor potencia contra cepas resistentes en comparación con la linezolida.
Espectro de actividad: this compound tiene un espectro de actividad más amplio, incluida la eficacia contra bacterias gramnegativas.
Mecanismos de resistencia: This compound es menos susceptible a los mecanismos de resistencia comunes que afectan a otras oxazolidinonas
Compuestos similares incluyen:
- Linezolida
- Tedizolida
- Contezolida
- Posizolida
- Delpazolida
La estructura única y la actividad mejorada de this compound lo convierten en un candidato prometedor para el tratamiento de infecciones bacterianas resistentes .
Propiedades
IUPAC Name |
N-[[(5S)-3-[3-fluoro-4-[4-[(2H-triazol-4-ylmethylamino)methyl]phenyl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN6O3/c1-14(30)25-12-19-13-29(22(31)32-19)18-6-7-20(21(23)8-18)16-4-2-15(3-5-16)9-24-10-17-11-26-28-27-17/h2-8,11,19,24H,9-10,12-13H2,1H3,(H,25,30)(H,26,27,28)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTTNOGHPGJANSW-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)C3=CC=C(C=C3)CNCC4=NNN=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)C3=CC=C(C=C3)CNCC4=NNN=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301007238 | |
| Record name | Radezolid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301007238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869884-78-6 | |
| Record name | Radezolid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=869884-78-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Radezolid [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869884786 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Radezolid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12339 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Radezolid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301007238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RADEZOLID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53PC6LO35W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Radezolid?
A1: this compound is a novel oxazolidinone antibiotic that functions by inhibiting bacterial protein synthesis. [, , , , , , ] It binds to the peptidyl transferase center (PTC) of the bacterial ribosome, specifically at the 50S ribosomal subunit. [, , ] This binding interferes with the initiation phase of translation, effectively preventing the formation of new proteins essential for bacterial survival and proliferation. [, ]
Q2: How does this compound's binding to the ribosome differ from that of Linezolid?
A2: While both this compound and Linezolid target the PTC, structural studies using cryo-electron microscopy have revealed subtle differences in their binding modes. [, ] These variations influence their interactions with the PTC, particularly when specific amino acids are present in the nascent peptide chain. For example, both this compound and Linezolid exhibit context-specific inhibition, preferentially stalling translation when alanine occupies the penultimate position of the growing peptide chain. [] This selectivity arises from the formation of a small hydrophobic crevice within the binding site, induced by the presence of the oxazolidinone moiety. This pocket accommodates the alanine side chain, enhancing the binding affinity of the antibiotic. []
Q3: How does the structure of this compound contribute to its antibacterial activity?
A4: Structure-activity relationship (SAR) studies have been instrumental in understanding the key structural features of this compound and its analogs that influence their antibacterial activity. [, , ] The presence of a biaryl spacer and a heteroaryl side chain, absent in Linezolid, increases this compound's ionization and hydrophilicity at physiological pH. [, ] These features contribute to its enhanced intracellular accumulation and potency. Modifications to the C- and D-rings of the oxazolidinone scaffold, which interact with highly conserved regions of the PTC, have also been shown to impact activity against both susceptible and resistant strains. []
Q4: What is the current understanding of the pharmacokinetic properties of this compound?
A5: this compound exhibits favorable pharmacokinetic properties, including rapid and extensive distribution into tissues and intracellular compartments. [, , , ] It accumulates efficiently in phagocytic cells like macrophages and neutrophils, achieving intracellular concentrations significantly higher than extracellular levels. [, , ] This characteristic is particularly relevant for treating infections where intracellular bacteria play a significant role. [, ]
Q5: What are the potential applications of this compound in the clinical setting?
A6: this compound has been investigated in clinical trials for the treatment of acute bacterial skin and skin structure infections (ABSSSI) and community-acquired pneumonia (CAP). [, , ] Its potent activity against Gram-positive bacteria, including those resistant to other antibiotics, makes it a promising candidate for treating these infections, especially in cases where multidrug resistance is a concern. [, , ] Further research and clinical trials will be essential to fully elucidate its therapeutic potential and establish its role in the management of bacterial infections.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




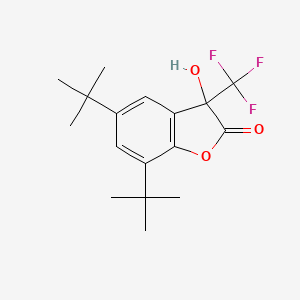



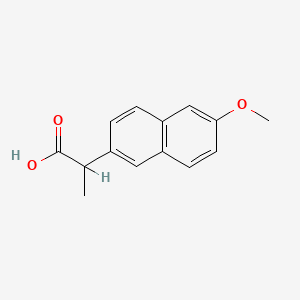
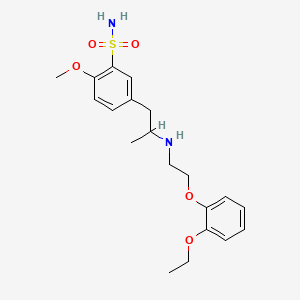
![N-[2-[3-(3-aminophenyl)-7-methoxynaphthalen-1-yl]ethyl]acetamide](/img/structure/B1680428.png)
![9-Fluoro-8-(1h-imidazol-1-yl)-5-methyl-1-oxo-6,7-dihydro-1h,5h-pyrido[3,2,1-ij]quinoline-2-carboxylic acid](/img/structure/B1680430.png)
![tert-butyl N-[(2S,3S)-1-[[2-[[(2S)-2-amino-5-oxo-5-piperidin-1-ylpentanoyl]amino]acetyl]-[(2S)-5-(diaminomethylideneamino)-2-[(1,4-dioxo-2,3-dihydrophthalazin-6-yl)amino]pentanoyl]amino]-3-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B1680431.png)
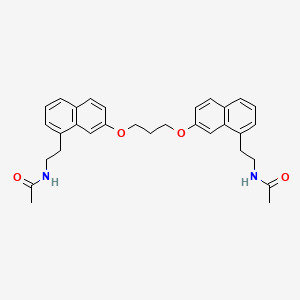
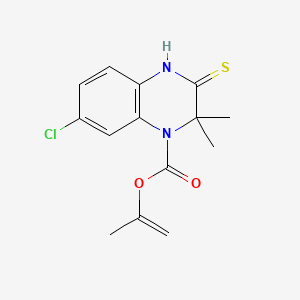
![Methyl 6-methyl-3-(2-methylpropyl)-4-(3-nitrophenyl)-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate](/img/structure/B1680436.png)
